molecular formula C9H17NO B1287084 1-Piperidin-4-ylbutan-1-one CAS No. 3509-15-7

1-Piperidin-4-ylbutan-1-one

Cat. No. B1287084
CAS RN: 3509-15-7
M. Wt: 155.24 g/mol
InChI Key: FLOUMEVOEWHLKB-UHFFFAOYSA-N
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Description

1-Piperidin-4-ylbutan-1-one, also known as 4-Methylpentedrone, is a designer drug that has gained increasing attention in the scientific community. It has a molecular weight of 155.24 and its IUPAC name is 1-(4-piperidinyl)-1-butanone .


Molecular Structure Analysis

The molecular structure of 1-Piperidin-4-ylbutan-1-one consists of nine carbon atoms, seventeen hydrogen atoms, and one oxygen atom . The InChI code is 1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

1-Piperidin-4-ylbutan-1-one is a liquid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

1-Piperidin-4-ylbutan-1-one: is a valuable building block in medicinal chemistry, particularly in the synthesis of drugs. Its piperidine core is a common motif in pharmaceutical compounds due to its versatility in chemical reactions. This compound can be used to create a variety of pharmacologically active derivatives, which are then screened for potential as new therapeutic agents .

Organic Synthesis: Heterocyclic Building Blocks

In organic synthesis, 1-Piperidin-4-ylbutan-1-one serves as a heterocyclic building block. It can undergo various chemical transformations, including cyclization and alkylation, to produce complex organic molecules. These molecules can have applications ranging from materials science to the development of new synthetic methodologies .

Pharmacology: Biological Activity Screening

The piperidine ring present in 1-Piperidin-4-ylbutan-1-one is often found in compounds with significant biological activity. Researchers utilize this compound to synthesize derivatives that are then tested for a range of biological activities, such as anticancer, antiviral, and anti-inflammatory properties .

Neuroscience: Neuropharmacological Research

In neuroscience, derivatives of 1-Piperidin-4-ylbutan-1-one can be used to study neuropharmacological processes. These compounds can act on various neurotransmitter systems, providing insights into the treatment of neurological disorders and the functioning of the nervous system .

Environmental Applications: Pollution Remediation

While direct applications in environmental science are not well-documented for 1-Piperidin-4-ylbutan-1-one , its derivatives could potentially be used in pollution remediation processes. For example, they might be involved in the synthesis of compounds that can break down pollutants or act as sensors for environmental contaminants .

Industrial Uses: Chemical Manufacturing

In the chemical industry, 1-Piperidin-4-ylbutan-1-one is used in the manufacture of various chemical products. It can be a precursor to compounds required in different industrial processes, such as the production of polymers, resins, or other specialty chemicals .

Safety and Hazards

The safety data sheet for 1-Piperidin-4-ylbutan-1-one indicates that it has an oral acute toxicity (H302) and can cause serious eye damage (H318) .

Future Directions

Piperidines, which include 1-Piperidin-4-ylbutan-1-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

properties

IUPAC Name

1-piperidin-4-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOUMEVOEWHLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590957
Record name 1-(Piperidin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-4-ylbutan-1-one

CAS RN

3509-15-7
Record name 1-(Piperidin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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